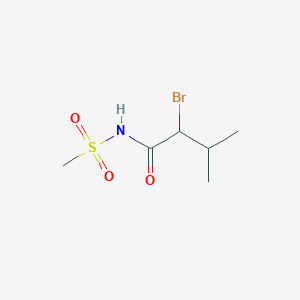
Non-5-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-5-YN-2-one is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C9H12O, and it is known for its unique reactivity due to the triple bond and the carbonyl group (C=O) present in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-5-YN-2-one can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures around 50-60°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a packed bed reactor containing a catalyst such as palladium on carbon. The reactants, 1-hexyne and acetic anhydride, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions: Non-5-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the alkyne can be substituted with halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkynes.
Scientific Research Applications
Non-5-YN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Non-5-YN-2-one involves its reactivity due to the presence of the triple bond and the carbonyl group. The triple bond can participate in various addition reactions, while the carbonyl group can undergo nucleophilic addition. These reactive sites make this compound a versatile compound in organic synthesis.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The pathways involved in its reactions typically include nucleophilic addition, electrophilic addition, and oxidation-reduction processes.
Comparison with Similar Compounds
Non-5-YN-2-one can be compared with other similar compounds, such as:
Hex-5-YN-2-one: Similar structure but with a shorter carbon chain.
Hept-5-YN-2-one: Similar structure but with a different carbon chain length.
Oct-5-YN-2-one: Similar structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both the triple bond and the carbonyl group, which confer distinct reactivity and versatility in chemical reactions.
Properties
CAS No. |
132716-17-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-4,7-8H2,1-2H3 |
InChI Key |
KHGADPZWZGCLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
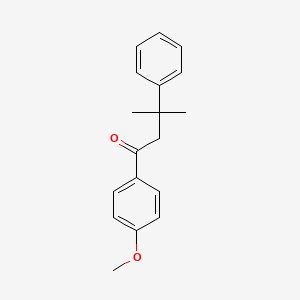
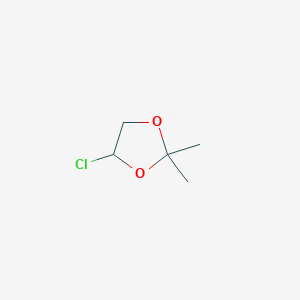
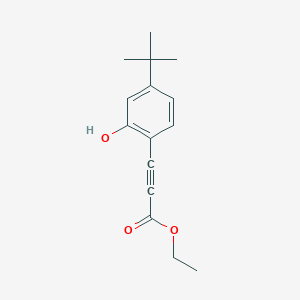
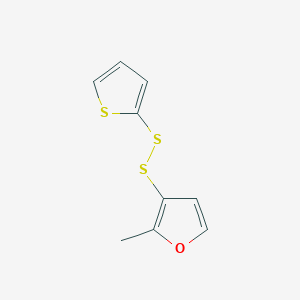
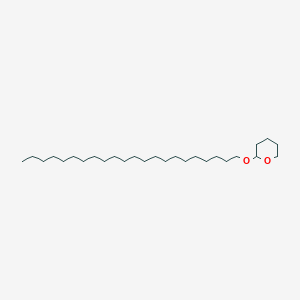

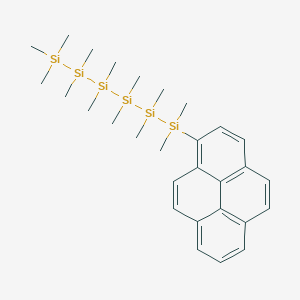
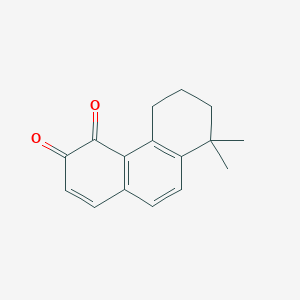

![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
